molecular formula C15H5Cl4NO4 B434283 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 351998-35-1

2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B434283
CAS No.: 351998-35-1
M. Wt: 405g/mol
InChI Key: GSRKUYXYRORCEE-UHFFFAOYSA-N
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Description

This compound, also known as “2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid”, has a linear formula of C15H5Cl4NO4 . It is a chemical compound with the CAS number 351998-35-1 .

Scientific Research Applications

Synthesis and Spectroscopic Properties

The compound 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, due to its structural similarity with naphthalimides, has been explored for its potential applications in fluorescent molecular probes, particularly for sensing nanoparticles like ZnO. For instance, the 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid (a derivative of naphthalimide) demonstrated significant fluorescent properties when interacting with ZnO nanoparticles, indicating potential applications in material sciences and nanotechnology (Bekere et al., 2013).

Acidic Properties and Hydrogen Bonding

The ortho-substituted benzoic acids, similar to the compound , have been studied for their acidic properties and intramolecular hydrogen bonding. These studies are crucial for understanding the compound's behavior in different chemical environments, which is valuable in developing pharmaceuticals and designing reaction pathways (Fiedler et al., 2006).

Thermodynamic and Phase Behavior

Understanding the thermodynamic phase behavior of benzoic acid derivatives is critical for their application in process design, particularly in pharmaceutical research. Research involving the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria provides valuable data for the stability and solubility of these compounds, which is crucial for their practical application in drug formulation and other industrial processes (Reschke et al., 2016).

Biotransformation Studies

Investigating the biotransformation of compounds related to benzoic acid, like gallic acid, sheds light on potential metabolic pathways and the production of biologically active compounds. This research is fundamental in drug discovery and understanding the pharmacokinetics of drug-like compounds (Hsu et al., 2007).

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid exposure.

Properties

IUPAC Name

2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-4-2-1-3-5(6)15(23)24/h1-4H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRKUYXYRORCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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